molecular formula C8H5O4- B1232057 2-Carboxybenzoate

2-Carboxybenzoate

Cat. No.: B1232057
M. Wt: 165.12 g/mol
InChI Key: XNGIFLGASWRNHJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Phthalate(1-) is a phthalate that is the conjugate base of phthalic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of a phthalic acid. It is a conjugate acid of a phthalate(2-).

Scientific Research Applications

Coordination Chemistry

1. Coordination Polymers

2-Carboxybenzoate plays a significant role in the formation of coordination polymers. For instance, it has been used to synthesize cadmium(II) coordination polymers that exhibit unique structural properties. In one study, this compound anions coordinated to cadmium ions in a terminal fashion, leading to the formation of a one-dimensional chain structure. This polymer exhibited interesting thermal and fluorescence properties, making it a candidate for further applications in materials science .

Table 1: Properties of Cadmium(II) Coordination Polymers with this compound

PropertyValue
Structure TypeOne-dimensional chain
Coordination ModeTerminal coordination
Thermal StabilityHigh thermal stability
FluorescenceExhibits fluorescence

Biochemistry

2. Pharmacological Applications

This compound derivatives have shown potential in pharmacology, particularly in the development of anti-cancer agents. Research indicates that certain derivatives exhibit cytotoxicity against various cancer cell lines, including HepG2 and MDA-MB-231 cells. For example, compounds derived from this compound demonstrated significant photocytotoxic effects, indicating their potential as therapeutic agents for cancer treatment .

Case Study: Cytotoxicity of this compound Derivatives

In a study evaluating the cytotoxic effects of this compound derivatives on HepG2 cells, the following results were observed:

  • IC50 Value : 2.57 µM
  • Mechanism : Induction of apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

This highlights the compound's potential role in cancer therapy through targeted action on cancer cells while minimizing toxicity to normal cells.

Material Science

3. Functional Materials

The incorporation of this compound into functional materials has garnered attention due to its ability to form stable complexes with metal ions. These complexes can be utilized in various applications, including sensors and catalysts. For instance, 4-(3-(pyridin-4-yl)propyl)pyridinium this compound was studied for its hydrogen bonding interactions which contribute to its structural integrity and functionality .

Table 2: Applications of this compound in Material Science

ApplicationDescription
SensorsUsed in the development of chemical sensors
CatalystsActs as a ligand in catalytic processes
Functional MaterialsForms stable complexes enhancing material properties

Properties

IUPAC Name

2-carboxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGIFLGASWRNHJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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